![molecular formula C17H21NO2 B2990976 6,7-dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one CAS No. 485821-97-4](/img/structure/B2990976.png)
6,7-dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one
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Description
6,7-dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one, also known as DMCM, is a compound that has been widely used in scientific research due to its unique chemical properties. DMCM is a benzodiazepine receptor antagonist, which means it can block the effects of benzodiazepines, a class of drugs commonly used as sedatives and anxiolytics.
Scientific Research Applications
Synthesis and Biological Activity
A series of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes, synthesized by condensation involving piperidine, exhibited significant cytotoxic activity against various human tumor cell lines as determined by MTT assay. This demonstrates the potential of such compounds in the development of novel anticancer agents (Vosooghi et al., 2010).
Antitumor Evaluation and Synthesis Routes
Research on 2-[aryl-(6′-hydroxy-4′,4′-dimethyl-2′-oxocyclohex-6′-enyl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-enone and 1,8-dioxo-octahydroxanthenes highlighted not only innovative synthesis routes involving piperidine but also provided antitumor evaluations against several cancer cell lines, suggesting a pathway for discovering new anticancer drugs (Al-Omran et al., 2014).
Synthesis of Thiazolidinone Derivatives
Novel thiazolidinone derivatives were synthesized starting from chromen compounds, showing promising antimicrobial activity against a range of bacteria and fungi. This work underscores the versatility of chromene derivatives as scaffolds in medicinal chemistry (Patel et al., 2012).
Chemical Structure Analysis
The crystal structure of a closely related compound, 1-(7,8-dimethyl-2-oxo-2H-chromen-4-ylmethyl)-pyrrolidine-2,5-dione, was analyzed, providing insights into its molecular conformation which can inform the design of compounds with enhanced biological activity (Marulasiddaiah et al., 2011).
Anti-inflammatory Potential
A series of chromene derivatives demonstrated significant anti-inflammatory activity, highlighting the potential of such compounds in the development of new anti-inflammatory drugs. This research showcases the therapeutic promise of chromene derivatives beyond their anticancer applications (Gandhi et al., 2018).
properties
IUPAC Name |
6,7-dimethyl-4-(piperidin-1-ylmethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-12-8-15-14(11-18-6-4-3-5-7-18)10-17(19)20-16(15)9-13(12)2/h8-10H,3-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLVMGSEMKKDGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49647240 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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